N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C23H19N3O2 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O2/c1-28-17-11-9-16(10-12-17)15-25-23(27)19-14-22(21-8-4-5-13-24-21)26-20-7-3-2-6-18(19)20/h2-14H,15H2,1H3,(H,25,27) |
InChI Key |
JRMJSHZWZKKWPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
Starting materials :
-
Isatin (1)
-
2-Acetylpyridine (2)
Conditions :
-
Base: Potassium hydroxide (KOH)
-
Solvent: Ethanol/water mixture (3:1 v/v)
The reaction proceeds via initial formation of a Schiff base intermediate, followed by cyclization and decarboxylation to produce 2-pyridin-2-ylquinoline-4-carboxylic acid (3) .
Characterization Data :
-
¹H NMR (DMSO-d₆) : δ 8.95 (d, J = 6.8 Hz, 1H, pyridine-H), 8.72 (d, J = 8.2 Hz, 1H, quinoline-H), 8.30–7.45 (m, 7H, aromatic protons).
Activation of the Carboxylic Acid for Amide Bond Formation
The carboxylic acid 3 must be activated to facilitate coupling with the amine component. Two primary strategies are documented:
Acid Chloride Formation
Reagents :
-
Thionyl chloride (SOCl₂)
-
Catalytic dimethylformamide (DMF)
Procedure :
-
3 is refluxed in SOCl₂ (5 equiv) for 4 hours.
-
Excess SOCl₂ is removed under vacuum to yield 2-pyridin-2-ylquinoline-4-carbonyl chloride (4) .
Advantages : High reactivity for subsequent amide coupling.
Coupling Agent-Mediated Activation
Reagents :
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
Conditions :
This method avoids harsh conditions, preserving acid-sensitive functional groups.
Synthesis of N-(4-Methoxybenzyl)pyridin-2-amine
The amine component, N-(4-methoxybenzyl)pyridin-2-amine (5) , is synthesized via reductive amination or nucleophilic substitution:
Reductive Amination
Starting materials :
-
4-Methoxybenzaldehyde (6)
-
2-Aminopyridine (7)
Conditions :
Characterization Data :
-
¹H NMR (CDCl₃) : δ 8.15 (d, J = 4.9 Hz, 1H, pyridine-H), 7.25 (d, J = 8.6 Hz, 2H, benzyl-H), 6.89 (d, J = 8.6 Hz, 2H, benzyl-H), 4.40 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).
Amide Coupling to Form N-(4-Methoxybenzyl)-2-Pyridin-2-ylquinoline-4-carboxamide
The final step involves coupling the activated acid 4 with amine 5 :
Coupling via Acid Chloride
Conditions :
Procedure :
-
4 is dissolved in DCM and cooled to 0°C.
-
5 and TEA (2.5 equiv) are added dropwise.
-
The mixture is stirred at 25°C until completion (TLC monitoring).
Workup :
Coupling Using EDC/HOBt
Conditions :
Yield Comparison :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acid Chloride | 78 | 98.5 |
| EDC/HOBt | 82 | 99.1 |
The EDC/HOBt method offers marginally higher yields and purity, likely due to reduced side reactions.
Characterization of Final Product :
-
¹³C NMR (DMSO-d₆) : δ 165.8 (C=O), 161.2 (quinoline-C4), 159.4 (OCH₃), 149.2–114.7 (aromatic carbons).
Alternative Synthetic Routes and Optimization
Microwave-Assisted Pfitzinger Reaction
Microwave irradiation reduces reaction time from 12 hours to 30 minutes, improving yield to 76%.
Solid-Phase Synthesis
Immobilization of the carboxylic acid on Wang resin enables rapid amide coupling, though yields remain lower (65%).
Challenges and Mitigation Strategies
-
Regioselectivity in Pfitzinger Reaction : Use of electron-deficient ketones (e.g., 2-acetylpyridine) directs cyclization to the 2-position.
-
Amine Sensitivity : EDC/HOBt minimizes racemization compared to acid chlorides.
-
Purification : Gradient chromatography (hexane → ethyl acetate) resolves quinoline byproducts .
Chemical Reactions Analysis
N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, acidic or basic conditions for condensation reactions, and various oxidizing or reducing agents for redox reactions. Major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline or pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The primary application of N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures have shown promising results in:
- Antimicrobial Activity : Initial studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : The compound's structural features may allow it to modulate enzyme activity or inhibit cancer cell proliferation. Ongoing research aims to elucidate its mechanisms of action against various cancer types.
Synthesis and Chemical Properties
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : The initial step often includes the synthesis of the quinoline structure through cyclization reactions.
- Substitution Reactions : The introduction of the methoxybenzyl and pyridine groups is achieved through nucleophilic substitutions under controlled conditions, often utilizing specific catalysts to optimize yields.
- Purification Techniques : Advanced purification methods such as chromatography are employed to achieve high purity levels necessary for biological testing.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The compound was tested against various types of cancer cells, revealing a dose-dependent inhibition of cell proliferation. Mechanistic studies suggested that it may interact with specific cellular pathways involved in cell survival and death.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, this compound was evaluated against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against resistant strains, highlighting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and signaling pathways involved in disease progression. For example, it can inhibit β-secretase (BACE) and glycogen synthase kinase 3β (GSK3β), which are important targets in Alzheimer’s disease . By modulating these pathways, the compound can reduce the formation of amyloid-beta plaques and tau phosphorylation, thereby exerting neuroprotective effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Features and Properties of Comparable Compounds
*Estimated based on structural similarity to analogs.
Pharmacological and Physicochemical Comparisons
- Quinoline vs. Pyridine Cores: The target compound’s quinoline ring provides extended π-conjugation and rigidity compared to pyridine-based analogs like N-(4-methoxybenzyl)-2-pyridinecarboxamide . This may improve binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .
- MSC-5350’s sulfonamide and chloro groups introduce electronegative and steric effects absent in the target compound, which might reduce off-target interactions but increase synthetic complexity. The hydrochloride salt in 1171919-80-4 improves aqueous solubility, a property the target compound may lack unless similarly derivatized.
Biological Activity
N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article delves into the compound's biological activity, synthesizing available data from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 355.4 g/mol. The compound features a quinoline core, known for its diverse biological activities, along with a pyridine and a methoxybenzyl substituent, which enhance its interaction potential with biological targets.
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanisms proposed include:
- Inhibition of Tubulin Polymerization : Compounds in this class have shown to disrupt microtubule dynamics, a critical process for mitosis, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Studies have demonstrated that these compounds can activate caspases and induce DNA damage, contributing to programmed cell death .
- Cell Cycle Arrest : Specifically, the compound has been shown to cause G2/M phase arrest in cancer cells, indicating its potential as a chemotherapeutic agent .
In Vitro Studies
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.31 | Induction of apoptosis |
| HCT116 (Colorectal) | 0.30 | Inhibition of tubulin polymerization |
| HepG2 (Liver) | 0.25 | Cell cycle arrest |
These results indicate that the compound exhibits potent anticancer activity across multiple cancer types, particularly in breast and colorectal cancers .
Antimicrobial Activity
Apart from its anticancer properties, this compound has been investigated for its antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess significant antibacterial properties. The specific mechanisms are currently under investigation but may involve interference with bacterial metabolic pathways or cell wall synthesis.
Case Studies
Several case studies have highlighted the therapeutic potential of quinoline derivatives, including this compound:
- Case Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls.
- In Vivo Efficacy : In animal models bearing tumors, administration of the compound led to a notable reduction in tumor size and improved survival rates, supporting its potential as an effective anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 4-methoxybenzyl group in N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide?
- Methodological Answer : The 4-methoxybenzyl group can be introduced via nucleophilic substitution or coupling reactions. For example, in structurally related compounds, the 4-methoxybenzylamine moiety is often coupled to a carboxylic acid intermediate using reagents like HATU or DCC in the presence of a base (e.g., DIPEA) under anhydrous conditions. Purification of intermediates is critical; column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is typically employed. Monitoring reaction progress via TLC or LC-MS ensures optimal yields .
Q. How can researchers confirm the molecular conformation of the amide bond in this compound using spectroscopic techniques?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) can identify characteristic amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N–H bend, ~1550 cm⁻¹) bands. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides insights into rotational barriers and hydrogen bonding. For instance, coupling constants (³J) between the amide proton and adjacent carbons can indicate restricted rotation, while NOESY experiments reveal spatial proximity of aromatic protons .
Q. What purification techniques are recommended for isolating intermediates during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and mobile phases (e.g., water/acetonitrile with 0.1% TFA) is effective for isolating polar intermediates. For non-polar intermediates, flash chromatography using silica gel and solvent gradients (e.g., hexane/ethyl acetate) is preferred. Recrystallization from ethanol or DMSO/water mixtures may improve purity, as demonstrated in analogous quinoline derivatives .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Crystals grown via vapor diffusion (e.g., DMSO/water) are mounted on a diffractometer, and data collected at low temperatures (e.g., 100 K) to minimize disorder. Hydrogen atoms are positioned geometrically, and anisotropic displacement parameters refine heavy atoms. Residual electron density maps help identify solvent molecules or disordered regions. The final structure is validated using R-factors and the Cambridge Structural Database (CSD) .
Q. How do researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). To resolve these:
- Replicate assays under standardized protocols (e.g., ATP-based viability tests with triplicates).
- Compare IC₅₀ values across multiple studies, normalizing for variables like solvent (DMSO vs. PBS).
- Use computational docking (e.g., AutoDock Vina) to validate binding modes against target proteins (e.g., kinases), cross-referencing with crystallographic data from the Protein Data Bank (PDB) .
Q. What computational approaches predict the binding affinity of this compound with kinase targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-protein interactions over time. Quantum mechanics/molecular mechanics (QM/MM) calculations assess electronic effects at binding sites. Free energy perturbation (FEP) or molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) methods quantify binding energies. These are benchmarked against experimental IC₅₀ values from kinase inhibition assays .
Q. How can structure-activity relationship (SAR) studies optimize the pyridine and quinoline moieties?
- Methodological Answer : Systematic substitution of the pyridine ring (e.g., introducing electron-withdrawing groups at C-3) and quinoline core (e.g., fluorination at C-6) is performed. Biological testing against a panel of targets (e.g., cancer cell lines) identifies key pharmacophores. Comparative molecular field analysis (CoMFA) or 3D-QSAR models map steric/electrostatic contributions to activity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to acute toxicity risks (Category 4 for oral/dermal/inhalation), use fume hoods, nitrile gloves, and lab coats. Store at 2–8°C under inert gas (argon) to prevent degradation. Spills are neutralized with absorbent materials (e.g., vermiculite) and disposed via hazardous waste protocols. Emergency procedures include eye irrigation (15 min) and immediate medical consultation for inhalation exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
